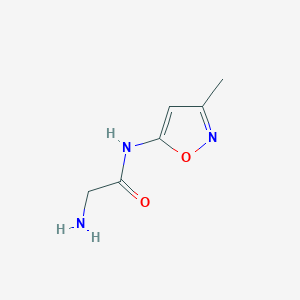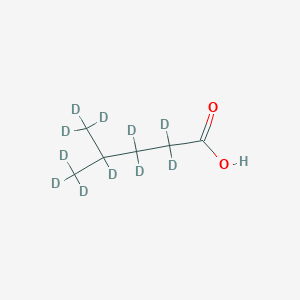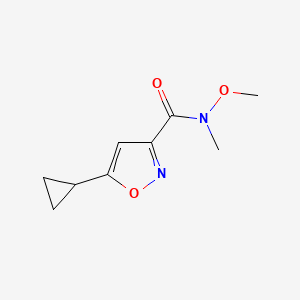
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine
Übersicht
Beschreibung
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine (2-BrF-FEMA) is a fluorinated amine compound that has recently gained attention in the scientific community due to its versatility and wide range of applications. It has been used in a variety of organic synthesis reactions and in the preparation of pharmaceuticals, agrochemicals, and other compounds. This review will provide an overview of the synthesis method of 2-BrF-FEMA, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and some potential future directions.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine is not fully understood, but it is believed to involve the formation of a covalent bond between the fluorine atom of the 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine molecule and an acceptor molecule, such as an amino acid or peptide. This covalent bond can then be used to facilitate the formation of a new molecule, such as a peptide or peptidomimetic.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine are not yet fully understood. However, it has been shown to have some anti-inflammatory and anti-oxidative effects in cell cultures, as well as some anti-cancer effects in animal models. Additionally, 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has been shown to reduce the formation of amyloid plaques in Alzheimer’s disease models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has several advantages for lab experiments, including its low toxicity and its high reactivity. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it also has some limitations, such as its relatively short half-life and its tendency to form insoluble precipitates in certain solutions.
Zukünftige Richtungen
The potential future directions for 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine research include further investigations into its biochemical and physiological effects, its use in the synthesis of organic molecules, its potential applications in drug delivery, and its potential use in the development of new fluorescent proteins. Additionally, further research into its mechanism of action, its reactivity in different solvents, and its use in the synthesis of organic molecules could provide valuable insights into its potential applications.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of organic molecules, such as peptides, peptidomimetics, and other compounds. Additionally, 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has been used in the synthesis of fluorescent dyes, which can be used in fluorescence microscopy, and in the synthesis of fluorescent proteins, which can be used in fluorescence imaging.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYGMTSBVTXHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)


![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)